2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide
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Overview
Description
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N~1~-(3-PYRIDYL)BENZAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a dichlorophenoxy group, an acetylamino group, and a pyridylbenzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N~1~-(3-PYRIDYL)BENZAMIDE typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Preparation of the intermediate: The intermediate N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide is synthesized by refluxing 2-(2,4-dichlorophenoxy)acetyl chloride with 3’-aminoacetophenone in acetone using pyridine as a catalyst.
Final compound formation: The intermediate is then reacted with 3-pyridylbenzamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N~1~-(3-PYRIDYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N~1~-(3-PYRIDYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a c-Met kinase inhibitor, which is involved in cancer progression.
Biological Research: Its antiproliferative and antimigratory properties have been evaluated in various cancer cell lines, including MCF-7 and A549.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through inhibition of c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation, migration, and survival. By binding to the kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: An intermediate in the synthesis of the target compound.
c-Met kinase inhibitors: Other compounds targeting the same kinase, such as crizotinib and cabozantinib.
Uniqueness
2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N~1~-(3-PYRIDYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit c-Met kinase selectively makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C20H15Cl2N3O3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H15Cl2N3O3/c21-13-7-8-18(16(22)10-13)28-12-19(26)25-17-6-2-1-5-15(17)20(27)24-14-4-3-9-23-11-14/h1-11H,12H2,(H,24,27)(H,25,26) |
InChI Key |
WCWFXXZGHWXRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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